(-)-Isolongifolol can be synthesized through several methods:
The molecular structure of (-)-isolongifolol is characterized by a complex arrangement of carbon atoms forming a bicyclic framework. The structural formula can be represented as follows:
CC1(CCCC2(C3C1C(C2CO)CC3)C)C
VZJHQHUOVIDRCF-UHFFFAOYSA-N
(-)-Isolongifolol participates in various chemical reactions:
The mechanism of action of (-)-isolongifolol involves several pathways:
(-)-Isolongifolol has diverse applications across various fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: